Coumarin 152
Overview
Description
Coumarin 152 is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, substituted with a dimethylamino group at the 7th position and a trifluoromethyl group at the 4th position
Mechanism of Action
- When DNA damage occurs (e.g., due to radiation or chemotherapy), PARP becomes overactivated. Coumarin 152 binds to the single-stranded DNA breaks generated by PARP, inhibiting its function .
- This disruption of PARP activity leads to the accumulation of poly(ADP-ribose) chains, which ultimately triggers mitochondrial dysfunction and the release of apoptosis-inducing factors .
Target of Action
Biochemical Analysis
Biochemical Properties
2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with alkaline protease from Bacillus licheniformis, which catalyzes the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . This interaction highlights the compound’s potential in biocatalytic processes. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies.
Cellular Effects
2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with calcium channels, particularly the L-type, N-type, and T-type channels, affects the potential-dependent conductivity of calcium ions . This modulation of calcium channels can impact muscle contraction, neurotransmitter release, and other cellular functions. Furthermore, the compound’s ability to alter gene expression patterns suggests its potential in regulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alkaline protease from Bacillus licheniformis results in the selective synthesis of benzopyran derivatives . Additionally, the compound’s trifluoromethyl group enhances its binding affinity to target proteins, facilitating its role in biochemical reactions. Changes in gene expression induced by the compound further elucidate its mechanism of action, highlighting its potential as a regulatory molecule in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its biochemical activity, necessitating careful monitoring in experimental setups. Long-term studies have revealed that the compound’s impact on cellular function can persist, making it a valuable tool for investigating sustained biochemical responses.
Dosage Effects in Animal Models
The effects of 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses elicit minimal responses, while higher doses result in significant biochemical and physiological changes . At elevated doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective application in research.
Metabolic Pathways
2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its interaction with alkaline protease from Bacillus licheniformis exemplifies its role in biocatalytic processes . Additionally, the compound’s impact on calcium channels and gene expression suggests its involvement in broader metabolic pathways, affecting cellular energy production, signaling, and homeostasis.
Transport and Distribution
The transport and distribution of 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . This targeted distribution enhances its effectiveness in modulating cellular processes. Understanding the transport mechanisms of the compound is essential for optimizing its application in research and therapeutic contexts.
Subcellular Localization
The subcellular localization of 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This precise localization allows the compound to interact with its intended biomolecular targets, enhancing its biochemical efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin 152 can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where a benzaldehyde derivative is reacted with a malonic acid derivative in the presence of a base to form the benzopyran core. The dimethylamino and trifluoromethyl groups can be introduced through subsequent substitution reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Coumarin 152 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(2-methoxyethyl)-: This compound has a similar benzopyran core structure but with different substituents, leading to distinct chemical and biological properties.
2H-1-Benzopyran-2-one, 7-(1,1-dimethylethyl)-: Another benzopyran derivative with unique substituents, resulting in different reactivity and applications.
Uniqueness
Coumarin 152 is unique due to the presence of both dimethylamino and trifluoromethyl groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(dimethylamino)-4-(trifluoromethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-16(2)7-3-4-8-9(12(13,14)15)6-11(17)18-10(8)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAEYOYAZPLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068861 | |
Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | Coumarin 152 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
53518-14-2 | |
Record name | Coumarin 152 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53518-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Coumarin 152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.254 | |
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Record name | COUMARIN 152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9N8T2TMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Coumarin 152?
A1: The molecular formula of this compound is C12H10F3NO2 and its molecular weight is 257.21 g/mol. []
Q2: How does the structure of this compound influence its spectroscopic properties?
A2: The presence of electron-donating dimethylamino group at the 7-position and electron-withdrawing trifluoromethyl group at the 4-position in the coumarin ring system contributes to the intramolecular charge transfer (ICT) character of this compound. This ICT character significantly influences its absorption and emission spectra, making it highly sensitive to solvent polarity. [, ] ,
Q3: What is the photostability of this compound in different solvents?
A3: this compound exhibits varying degrees of photostability depending on the solvent used. Its half-life, determined by the number of laser pulses needed to reduce the initial intensity by 50%, differs significantly in solvents like acetone, methyl isobutyl ketone, and amyl alcohol. []
Q4: Can this compound be incorporated into polymeric networks, and how does this affect its fluorescence?
A4: Yes, this compound can be incorporated into polymeric networks formed by the photopolymerization of dimethacrylates. During polymerization, the probe's emission typically undergoes a blue shift, reflecting changes in the local environment's polarity. The magnitude of this shift correlates with the solvatochromism of this compound. []
Q5: How is this compound used to study partitioning in biological systems?
A5: this compound is frequently employed as a fluorescent probe to study solute partitioning within biological membranes, particularly phospholipid bilayers. Its distinct fluorescence lifetimes in different environments, such as aqueous solutions, lipid headgroup regions, and hydrophobic membrane cores, allow researchers to quantify its distribution within these compartments. [, , , ] , , ,
Q6: How does this compound behave at the silica/aqueous interface?
A6: At the silica/aqueous interface, this compound exhibits restricted photoisomerization compared to its behavior in bulk water. This is attributed to strong substrate-solvent hydrogen bonding that prevents the aqueous solvent from stabilizing this compound's TICT (twisted intramolecular charge transfer) isomer, leading to a longer fluorescence lifetime. []
Q7: Can this compound be used as a probe to study electron transfer processes?
A7: Yes, this compound can be used as a photo-acceptor in electron transfer studies. For example, it has been linked with dimethylaniline (DMA) to create an electron donor-acceptor dyad (C152-DMA) to investigate solvent effects on electron transfer dynamics, especially in ionic liquids. []
Q8: How do computational methods contribute to understanding this compound behavior?
A8: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), assist in predicting and understanding the optical properties of this compound. These calculations can accurately simulate the UV-Vis absorption spectra of the molecule in various solvent environments. [] Additionally, molecular dynamics simulations are valuable for studying the conformational flexibility of this compound derivatives, like the C152-DMA dyad. These simulations can predict how changes in geometry affect electron transfer rates. []
Q9: What is the impact of different solvent models on the accuracy of computational predictions for this compound?
A9: The choice of solvent model significantly affects the accuracy of computational predictions for this compound, especially when studying its excited state behavior in polar solvents. Linear-Response PCM (LRPCM) can underestimate the solute-solvent interaction energy, leading to inaccurate estimations of solvation energy and potentially misleading results for charge-transfer excited states. In contrast, State-Specific PCM (SSPCM) provides more accurate solvatochromic and Stokes' shifts, aligning better with experimental observations. []
Q10: How is this compound used in laser applications?
A10: this compound is employed as a laser dye in optically pumped distributed feedback (DFB) lasers, which operate in the ultraviolet wavelength region. These lasers have shown potential in biomarker applications, offering tunable wavelengths suitable for exciting common fluorescent dyes used in biological imaging. []
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